Ruxolitinib
Vue d'ensemble
Description
Ruxolitinib est un médicament principalement utilisé pour le traitement de la myélofibrose, de la polycythémie vraie et de la maladie aiguë du greffon contre l'hôte réfractaire aux stéroïdes . C'est un inhibiteur de la Janus kinase qui cible les enzymes Janus kinase 1 et Janus kinase 2, impliquées dans les voies de signalisation qui régulent la production des cellules sanguines et la fonction immunitaire .
Mécanisme D'action
Target of Action
Ruxolitinib is a potent and selective inhibitor of Janus kinase (JAK) 1 and JAK2 . These are tyrosine kinases involved in cytokine signaling and hematopoiesis . The JAK-STAT pathway is often aberrantly activated in myeloproliferative neoplasms, leading to abnormal blood cell counts and thrombotic complications .
Mode of Action
This compound works by competitively inhibiting the ATP-binding catalytic site of the kinase domain of JAK1 and JAK2 . By inhibiting JAK1 and JAK2, this compound blocks the dysregulated cell signaling pathways and prevents abnormal blood cell proliferation .
Biochemical Pathways
This compound affects the JAK-STAT pathway, which is common in tumor and non-tumor cells within peripheral T-cell lymphoma (PTCL) . It also induces autophagy in JAK2V617F cell lines and primary MPN patient cells through the activation of protein phosphatase 2A (PP2A) .
Pharmacokinetics
This compound is well absorbed, with a bioavailability of 95% . It is bound to albumin for 97% . This compound pharmacokinetics can be described with a two-compartment model and linear elimination . Its metabolism is mainly hepatic via CYP3A4 and can be altered by CYP3A4 inducers and inhibitors . The major metabolites of this compound are pharmacologically active . The main route of elimination of this compound metabolites is renal .
Result of Action
This compound has been shown to reduce splenomegaly and improve disease-related symptoms in patients with myelofibrosis .
Action Environment
The efficacy of this compound can be influenced by various factors. For instance, liver and renal dysfunction can affect some of the pharmacokinetic variables and require dose reductions . Additionally, the presence of certain mutations can affect the response to this compound .
Applications De Recherche Scientifique
Ruxolitinib has a wide range of scientific research applications. In medicine, it is used to treat myelofibrosis, polycythemia vera, and graft-versus-host disease . It is also being investigated for its potential use in treating other inflammatory skin conditions, such as atopic dermatitis and vitiligo . In biology, this compound is used to study the Janus kinase-signal transducer and activator of transcription pathway, which is involved in cytokine signaling and hematopoiesis . Additionally, this compound has been explored for its potential to treat severe systemic hyperinflammation in patients with coronavirus disease 2019 (COVID-19) .
Analyse Biochimique
Biochemical Properties
Ruxolitinib plays a significant role in biochemical reactions by inhibiting JAK-induced phosphorylation of signal transducer and activator of transcription (STAT) . This inhibition blocks the dysregulated cell signaling pathways and prevents abnormal blood cell proliferation . The enzymes and proteins it interacts with are primarily JAK1 and JAK2 .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by blocking the JAK-STAT pathway, which leads to abnormal blood cell counts and thrombotic complications . It also reduces pro-inflammatory cytokine plasma levels .
Molecular Mechanism
This compound exerts its effects at the molecular level through competitive inhibition of the ATP-binding catalytic site of the kinase domain . By inhibiting JAK1 and JAK2, this compound works to block the dysregulated cell signaling pathways and prevents abnormal blood cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to improve survival and clinical scores in CpG-induced secondary HLH . In primary HLH, where perforin-deficient mice are infected with lymphocytic choriomeningitis virus (LCMV), itacitinib and fedratinib performed suboptimally .
Dosage Effects in Animal Models
In animal models, this compound has shown excellent clinical efficacy in both HLH models . The effects of this compound can vary with different dosages .
Metabolic Pathways
This compound is mainly metabolized in the liver via CYP3A4 . The major metabolites of this compound are pharmacologically active . The main route of elimination of this compound metabolites is renal .
Transport and Distribution
This compound is well absorbed and has 95% bioavailability . It is bound to albumin for 97% . The volume of distribution differs between men and women, likely related to body weight differences .
Subcellular Localization
Given its mechanism of action, it is likely to be found wherever JAK1 and JAK2 are located, which is in the cytoplasm of the cell .
Méthodes De Préparation
La synthèse du ruxolitinib implique plusieurs étapes, y compris la résolution chimique de l'acide D-(+)-dibenzoyltartrique et l'hydrogénation asymétrique . Un procédé amélioré pour la préparation du phosphate de this compound a été développé, qui comprend l'utilisation de nouveaux composés intermédiaires . Les méthodes de production industrielle impliquent généralement l'utilisation de solvants et de réactifs dans des conditions contrôlées afin de garantir la pureté et l'efficacité du produit final .
Analyse Des Réactions Chimiques
Ruxolitinib subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Les réactifs couramment utilisés dans ces réactions comprennent l'hydrogène, les chloroformiates d'alkyle et l'acide dicarbonique . Les principaux produits formés par ces réactions sont des métabolites pharmacologiquement actifs qui sont principalement excrétés dans l'urine .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique. En médecine, il est utilisé pour traiter la myélofibrose, la polycythémie vraie et la maladie du greffon contre l'hôte . Il est également étudié pour son utilisation potentielle dans le traitement d'autres affections cutanées inflammatoires, telles que la dermatite atopique et le vitiligo . En biologie, this compound est utilisé pour étudier la voie Janus kinase-transducteur de signal et activateur de la transcription, qui est impliquée dans la signalisation des cytokines et l'hématopoïèse . De plus, this compound a été étudié pour son potentiel à traiter l'hyperinflammation systémique grave chez les patients atteints de la maladie à coronavirus 2019 (COVID-19) .
Mécanisme d'action
This compound exerce ses effets en inhibant les enzymes Janus kinase 1 et Janus kinase 2, qui sont impliquées dans les voies de signalisation qui régulent la production des cellules sanguines et la fonction immunitaire . En bloquant ces enzymes, this compound empêche les voies de signalisation cellulaire dysrégulées qui conduisent à une prolifération cellulaire sanguine anormale et à l'inflammation . Cette inhibition réduit les niveaux de cytokines pro-inflammatoires et induit l'apoptose des cellules malignes .
Comparaison Avec Des Composés Similaires
Ruxolitinib est souvent comparé à d'autres inhibiteurs de la Janus kinase, tels que le momélotinib et le pacritinib . Bien que les trois composés inhibent la Janus kinase 1 et la Janus kinase 2, this compound est unique en sa capacité à soulager les symptômes constitutionnels et à réduire la splénomégalie chez les patients atteints de myélofibrose et de polycythémie vraie . Le momélotinib et le pacritinib ont montré des résultats prometteurs lors d'essais cliniques, mais this compound reste le premier et le seul inhibiteur de la Janus kinase approuvé par la Food and Drug Administration américaine pour ces indications .
Propriétés
IUPAC Name |
(3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNKQEVNSGCOJV-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10240930 | |
Record name | Ruxolitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10240930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in aqueous buffers across a pH of 1-8 | |
Record name | Ruxolitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08877 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The Janus kinase (JAK) family of protein tyrosine kinases comprises JAK1, JAK2, JAK3, and non-receptor tyrosine kinase 2 (TYK2). JAKs play a pivotal role in intracellular signalling pathways of various cytokines and growth factors essential to hematopoiesis, such as interleukin, erythropoietin, and thrombopoietin. JAKs have diverse functions: JAK1 and JAK3 promote lymphocyte differentiation, survival, and function, while JAK2 promotes signal transduction of erythropoietin and thrombopoietin. JAKs are in close proximity to the cytokine and growth factor receptor’s cytoplasmic region. Upon binding of cytokines and growth factors, JAKs are activated, undergoing cross-phosphorylation and tyrosine phosphorylation. This process also reveals selective binding sites for STATs, which are DNA-binding proteins that also bind to the cytoplasmic region of cytokine or growth factor receptors. Activated JAKs and STATs translocate to the nucleus as transcription factors to regulate gene expression of pro-inflammatory cytokines such as IL-6, IL-10, and nuclear factor κB (NF-κB). They also activate downstream pathways that promote erythroid, myeloid, and megakaryocytic development. The molecular pathogenesis of myeloproliferative neoplasms is not fully understood; however, JAK2 is constitutively activated and the JAK-STAT signalling pathway becomes deregulated and aberrant. Ruxolitinib is a selective and potent inhibitor of JAK2 and JAK1, with some affinity against JAK3 and TYK2. Anticancer effects of ruxolitinib are attributed to its inhibition of JAKs and JAK-mediated phosphorylation of STAT3. By downregulating the JAK-STAT pathway, ruxolitinib inhibits myeloproliferation and suppresses the plasma levels of pro-inflammatory cytokines such as IL-6 and TNF-α. Activated JAKs are also implicated in graft-versus-host-disease (GVHD), which is a severe immune complication of allogeneic hematopoietic cell transplantation GVHD is associated with significant morbidity and mortality, especially for patients who do not respond well to corticosteroid therapy. Activated JAKS stimulate T-effector cell responses, leading to increased proliferation of effector T cells and heightened production of pro-inflammatory cytokines. By blocking JAK1 and JAk2, ruxolitinib inhibits donor T-cell expansion and suppresses pro-inflammatory responses., ... By directly targeting both JAK1 and JAK2 through small-molecule inhibition, ruxolitinib elicits a reduction in splenomegaly and disease-related symptoms in patients with intermediate- or high-risk myelofibrosis while maintaining an acceptable toxicity profile and a low treatment-discontinuation rate., Ruxolitinib phosphate, a selective inhibitor of Janus kinase (JAK) 1 and 2, is an antineoplastic agent. JAK1 and 2 mediate the signaling of cytokines and growth factors that are important for hematopoiesis and immune function. JAK signaling involves recruitment of signal transducers and activators of transcription (STAT) to cytokine receptors, activation, and subsequent localization of STATs to the nucleus leading to modulation of gene expression. Myelofibrosis is a myeloproliferative neoplasm known to be associated with dysregulated JAK1 and 2 signaling. Ruxolitinib demonstrated dose- and time-dependent inhibition of cytokine-induced phosphorylated STAT3 with maximal inhibition occurring 1-2 hours after single-dose administration (ranging from 5-200 mg) in healthy individuals at all dosage levels. | |
Record name | Ruxolitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08877 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | RUXOLITINIB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8259 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless oil | |
CAS No. |
941678-49-5 | |
Record name | Ruxolitinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=941678-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ruxolitinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0941678495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ruxolitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08877 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ruxolitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10240930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RUXOLITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82S8X8XX8H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | RUXOLITINIB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8259 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.